3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione
Overview
Description
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione typically involves the reaction of 4-bromo-2,6-dimethylphenyl isocyanate with an appropriate imidazolidine-2,4-dione precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in solvents like methanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidinediones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazolidine-2,4-dione moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylphenyl isocyanate
- 4-Bromo-2,6-dimethylphenyl isothiocyanate
- 4-Bromo-2,6-dimethylphenylboronic acid
Uniqueness
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both a bromine atom and an imidazolidine-2,4-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(4-bromo-2,6-dimethylphenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-3-8(12)4-7(2)10(6)14-9(15)5-13-11(14)16/h3-4H,5H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYXQEFTEPQTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=O)CNC2=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.